2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound that features a pyrimidine core structure Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multiple steps. One common approach includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: mCPBA, potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Trimethylsilyl cyanide (TMSCN), various halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while nucleophilic substitution could introduce cyanide groups.
Scientific Research Applications
2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a protein kinase inhibitor, which is crucial in cancer treatment.
Biology: The compound’s ability to interact with various biological targets makes it a candidate for studying cellular processes and signaling pathways.
Industry: Its structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile involves inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By binding to these kinases, the compound can disrupt signaling pathways that are often overactive in cancer cells, thereby inhibiting their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinylpiperazine: Known for its use as an antagonist of the α2-adrenergic receptor and partial agonist of the 5-HT1A receptor.
Dasatinib: An anticancer agent that also targets protein kinases.
Buspirone: An anxiolytic drug that shares the piperazine structure.
Uniqueness
2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups and its potential for high selectivity and potency as a kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c19-12-15-1-4-20-18(23-15)25-7-5-24(6-8-25)17-11-16(21-13-22-17)14-2-9-26-10-3-14/h1,4,11,13-14H,2-3,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAGXTBFGBVJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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